![molecular formula C24H22N4O3S B299380 N-(2,4-dimethoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299380.png)
N-(2,4-dimethoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide, also known as DMPTB, is a novel chemical compound that has gained attention for its potential use in scientific research. DMPTB belongs to the class of benzimidazole derivatives and has been found to exhibit multiple biological activities, making it a promising candidate for various applications in the field of biomedical research.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways involved in the development and progression of various diseases.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to inhibit the replication of certain viruses and to reduce inflammation in animal models of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,4-dimethoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is its broad spectrum of biological activities, which makes it a promising candidate for various applications in scientific research. However, its use in lab experiments may be limited by its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
Further research is needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide and to determine its potential use in the treatment of various diseases. Future studies may also focus on the optimization of its synthesis method and the development of new derivatives with improved biological activities and reduced toxicity. Additionally, the use of N-(2,4-dimethoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide in combination with other drugs or therapies may be explored to enhance its therapeutic efficacy.
Synthesis Methods
N-(2,4-dimethoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxyaniline with 2-thiophenecarboxylic acid, followed by the reaction with 2-methylimidazole and 1,2-dibromoethane. The final product is obtained through the reaction of the intermediate compound with 2-aminobenzimidazole and trifluoroacetic acid.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has been found to exhibit multiple biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
properties
Product Name |
N-(2,4-dimethoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
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Molecular Formula |
C24H22N4O3S |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-methyl-4-thiophen-2-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C24H22N4O3S/c1-14-21(23(29)26-17-11-10-15(30-2)13-19(17)31-3)22(20-9-6-12-32-20)28-18-8-5-4-7-16(18)27-24(28)25-14/h4-13,22H,1-3H3,(H,25,27)(H,26,29) |
InChI Key |
UFIMGEFGWXDQDG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CS4)C(=O)NC5=C(C=C(C=C5)OC)OC |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CS4)C(=O)NC5=C(C=C(C=C5)OC)OC |
Origin of Product |
United States |
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